

# Technical Guide: endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Bicyclo[2.2.1]heptan-2-amine hydrochloride*

**Cat. No.:** B083092

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CAS Number: 65481-69-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endo-**Bicyclo[2.2.1]heptan-2-amine hydrochloride**, a key bicyclic amine for research and development. This document covers its chemical and physical properties, detailed synthesis protocols, biological activity, and potential applications in drug discovery, with a focus on its role as a versatile scaffold.

## Chemical and Physical Properties

endo-**Bicyclo[2.2.1]heptan-2-amine hydrochloride**, also known as endo-2-aminonorbornane hydrochloride, is a rigid, bicyclic amine salt.<sup>[1]</sup> The hydrochloride form enhances its stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications. <sup>[1]</sup>

Table 1: Physicochemical Properties of endo-Bicyclo[2.2.1]heptan-2-amine and its Hydrochloride Salt

Property	Value	Reference
endo-Bicyclo[2.2.1]heptan-2-amine		
CAS Number	31002-73-0	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N	
Molecular Weight	111.18 g/mol	<a href="#">[3]</a>
Boiling Point	160 °C	<a href="#">[3]</a>
Density	0.985 g/cm <sup>3</sup>	<a href="#">[3]</a>
endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride		
CAS Number	65481-69-8	<a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> CIN	
Molecular Weight	147.65 g/mol	<a href="#">[1]</a>
Melting Point	295 °C (decomposes)	<a href="#">[4]</a>

Table 2: Spectroscopic Data for Bicyclo[2.2.1]heptan-2-amine Derivatives

Spectroscopic Technique	Characteristic Features	Reference
Infrared (IR) Spectroscopy	Primary amine hydrochlorides show broad absorption bands in the 3000-3500 $\text{cm}^{-1}$ range (N-H stretching). Bicyclic C-H stretching modes are observed around 2800-3000 $\text{cm}^{-1}$ .	[1]
Mass Spectrometry (MS)	The hydrochloride salt has a molecular ion peak at m/z 147. The free base shows a molecular ion at m/z 111. Fragmentation patterns often involve the loss of the amine group and ring opening.	[1]

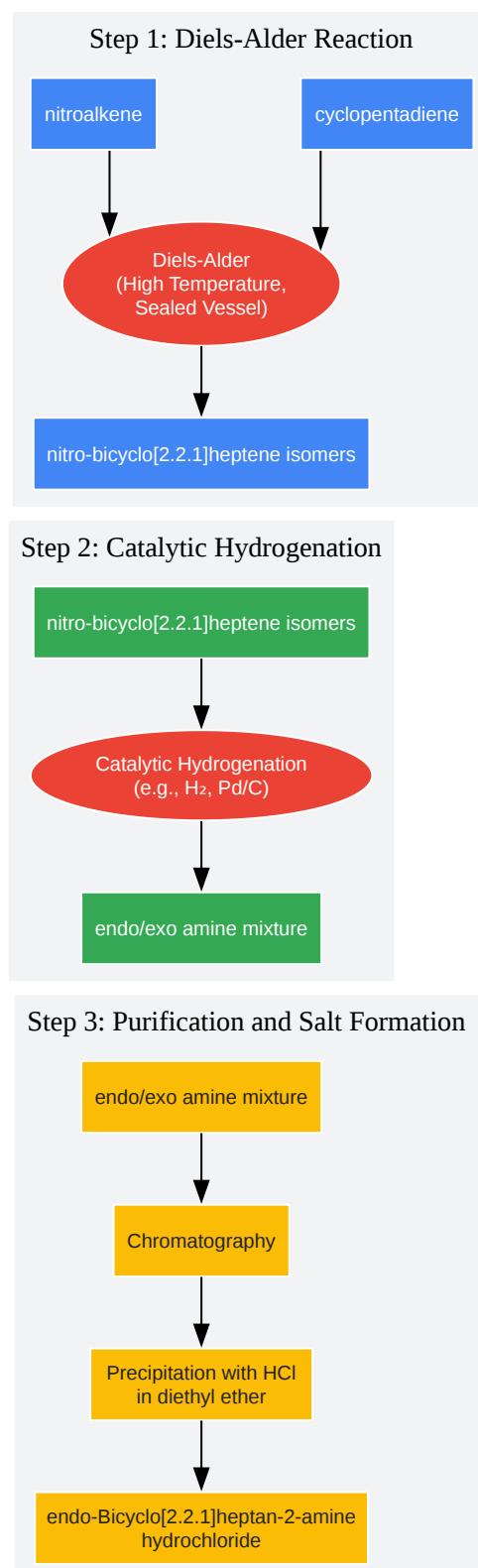
## Experimental Protocols: Synthesis and Characterization

The synthesis of **endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride** can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, which is synthesized via a Diels-Alder reaction.[5]

### Synthesis of **rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride** (A Representative Protocol)

This protocol is adapted from a known synthetic route for a derivative and illustrates the general principles applicable to the synthesis of the target compound.[6]

#### Experimental Workflow



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Caption: Synthetic workflow for a bicyclo[2.2.1]heptan-2-amine derivative.

### Detailed Methodology:

- **Diels-Alder Reaction:** The synthesis commences with a Diels-Alder reaction between a suitable dienophile (e.g., a nitroalkene) and cyclopentadiene. This reaction is typically performed at elevated temperatures in a sealed vessel to yield a mixture of nitro-substituted bicyclo[2.2.1]heptene isomers.<sup>[6]</sup> To improve endo-selectivity, solvents like hexafluoroisopropanol can be employed at lower temperatures (e.g., 40°C).<sup>[6]</sup>
- **Catalytic Hydrogenation:** The resulting mixture of nitro compounds is then subjected to catalytic hydrogenation. This is a widely used and efficient method for the reduction of nitro groups to amines.<sup>[5]</sup> A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.<sup>[5]</sup> This step yields a mixture of the endo and exo isomers of the corresponding amine.
- **Purification and Hydrochloride Salt Formation:** The separation of the endo and exo isomers is typically achieved using column chromatography.<sup>[6]</sup> After isolation of the desired endo-amine, the hydrochloride salt is prepared by dissolving the free base in a suitable solvent, such as diethyl ether, and precipitating the salt by the addition of a solution of hydrochloric acid in diethyl ether.<sup>[6]</sup> The resulting solid is then collected by filtration and dried.

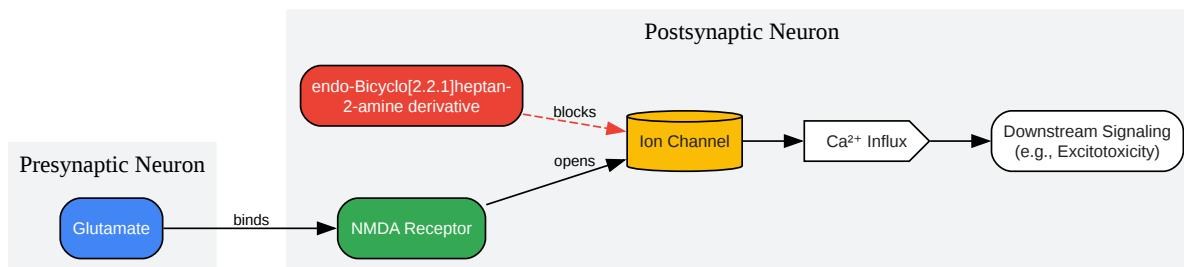
## Biological Activity and Signaling Pathways

The rigid bicyclo[2.2.1]heptane scaffold is a key pharmacophore in medicinal chemistry, particularly in the development of modulators for central nervous system targets.<sup>[5]</sup>

## NMDA Receptor Antagonism

Derivatives of bicyclo[2.2.1]heptan-2-amine are recognized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the phencyclidine (PCP) binding site within the receptor's ion channel.<sup>[5]</sup> Overactivation of NMDA receptors is implicated in various neurological disorders, including neuropathic pain and neurodegenerative diseases.<sup>[5]</sup> By blocking the ion channel, these compounds can mitigate excessive receptor activity.

Signaling Pathway: NMDA Receptor Antagonism

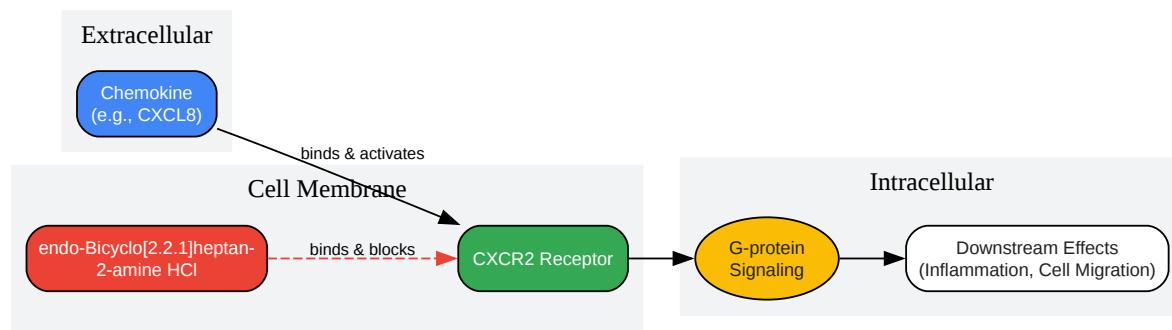
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Caption: Mechanism of NMDA receptor antagonism.

## CXCR2 Antagonism

**endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride** has been identified as an antagonist of the CXC chemokine receptor 2 (CXCR2).<sup>[1]</sup> CXCR2 is involved in inflammatory responses and has been implicated in cancer metastasis.<sup>[1]</sup> By blocking this receptor, the compound can inhibit cell migration and proliferation associated with tumor progression.<sup>[1]</sup>

Signaling Pathway: CXCR2 Antagonism

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Caption: Mechanism of CXCR2 antagonism.

## Applications in Drug Development

The rigid, conformationally constrained structure of **endo-bicyclo[2.2.1]heptan-2-amine hydrochloride** makes it an attractive scaffold for the design of novel therapeutics. Its ability to present substituents in a well-defined three-dimensional orientation is advantageous for optimizing interactions with biological targets.[\[5\]](#)

Key Research Areas:

- Neurodegenerative Diseases: As a core structure for NMDA receptor antagonists, it holds promise for the development of treatments for conditions characterized by excitotoxicity.[\[5\]](#)
- Oncology: Its activity as a CXCR2 antagonist suggests potential applications in cancer therapy, particularly in preventing metastasis.[\[1\]](#)
- Inflammatory Disorders: By modulating chemokine receptor signaling, derivatives of this compound could be explored for the treatment of various inflammatory conditions.[\[1\]](#)

## Conclusion

**endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride** is a valuable building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and rigid framework provide a solid foundation for the rational design of potent and selective modulators of key biological targets. The synthetic routes are established, and its biological activities, particularly in the realms of neuroscience and oncology, warrant further investigation and development. This guide provides a comprehensive starting point for researchers interested in harnessing the potential of this versatile compound.

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- To cite this document: BenchChem. [Technical Guide: endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083092#endo-bicyclo-2-2-1-heptan-2-amine-hydrochloride-cas-number>

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